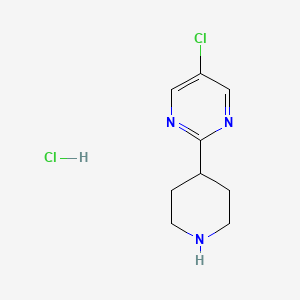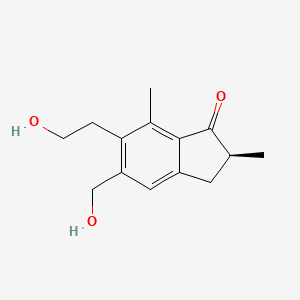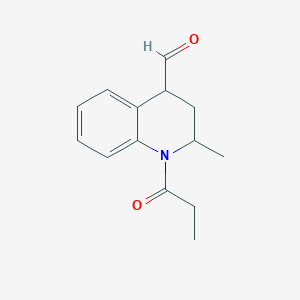
2-(Trifluoromethyl)naphthalene-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)naphthalene-8-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a carboxylic acid functional group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the metalation of 2-(trifluoromethyl)naphthalene using tert-butyllithium in the presence of potassium tert-butoxide, followed by carboxylation with carbon dioxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale metalation and carboxylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)naphthalene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)naphthalene-8-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)naphthalene-8-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)naphthalene: Lacks the carboxylic acid group, resulting in different reactivity and applications.
8-Methylnaphthalene-2-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and uses.
2-Naphthoic acid: Lacks the trifluoromethyl group, leading to differences in lipophilicity and metabolic stability.
Uniqueness: 2-(Trifluoromethyl)naphthalene-8-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H7F3O2 |
|---|---|
Peso molecular |
240.18 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)8-5-4-7-2-1-3-9(11(16)17)10(7)6-8/h1-6H,(H,16,17) |
Clave InChI |
DVTPVTBNXLDFRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride](/img/structure/B11873263.png)
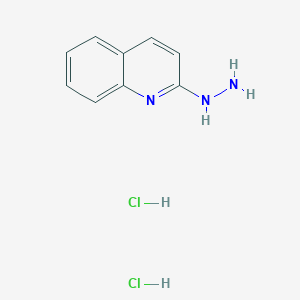
![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)



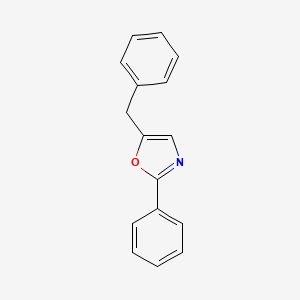
![6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B11873299.png)
![4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11873306.png)
